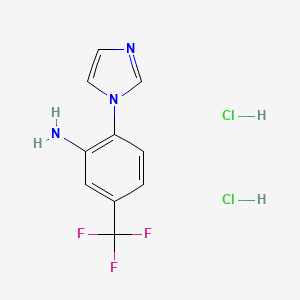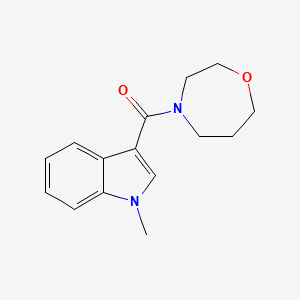
(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the methods used to create the compound. This could involve a variety of chemical reactions, and the specifics would depend on the nature of the compound .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) to determine the arrangement of atoms within the compound .Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it may undergo under certain conditions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Designer Drug Analysis
A study conducted by Nakajima et al. (2012) focused on identifying unregulated drugs in the Tokyo area, where they identified the benzoylindole (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, an azepane isomer of AM-2233, among other compounds. This work highlights the ongoing efforts to monitor and analyze new psychoactive substances appearing in commercial products Nakajima et al., 2012.
Synthetic Chemistry
Research in synthetic chemistry has led to the development of novel methodologies and compounds with potential therapeutic applications. For example, a study by Martens et al. (1992) described the synthesis of chiral β-amino alcohols from (S)-2-indoline carboxylic acid, showcasing the application of such compounds in enantioselective catalysis Martens et al., 1992.
Molecular Docking and Biological Activity
Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds and evaluated their anticancer and antimicrobial activities. This study illustrates the potential application of such compounds in developing new therapeutic agents Katariya et al., 2021.
Crystallography and Material Science
The study of crystal structures and molecular packing is fundamental in material science. Ohishi et al. (1995) investigated the crystal structure of a compound similar to "(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone," providing insights into the molecular interactions and packing styles in solid states Ohishi et al., 1995.
Environmental Monitoring and Public Health
Borova et al. (2015) developed an analytical methodology for the determination of new psychoactive substances in wastewater, highlighting the environmental and public health implications of these compounds. This study underscores the importance of monitoring environmental contaminants and their potential impacts on human health Borova et al., 2015.
Mecanismo De Acción
Target of Action
The primary target of (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone is tubulin , a globular protein that is the main component of the cytoskeleton . Tubulin is crucial for maintaining cell structure, chromosome segregation, and intracellular transport .
Mode of Action
This compound interacts with tubulin to inhibit its polymerization, a process essential for the formation of microtubules . By inhibiting tubulin polymerization, the compound disrupts the formation and function of the microtubules, leading to cell cycle arrest in the G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. Most notably, it disrupts the mitotic spindle formation, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing .
Result of Action
The result of the compound’s action is a dose-dependent induction of cell apoptosis . This means that as the dose of the compound increases, so does the rate of programmed cell death or apoptosis . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-methylindol-3-yl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-16-11-13(12-5-2-3-6-14(12)16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUVGFDRAYFJMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)


![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)
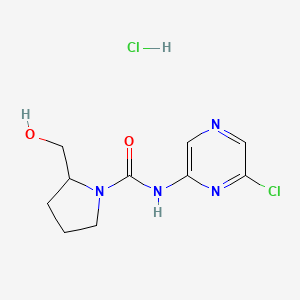

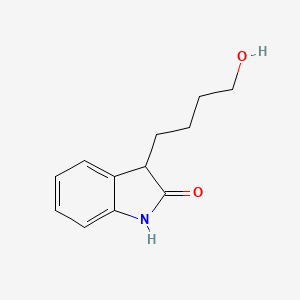
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
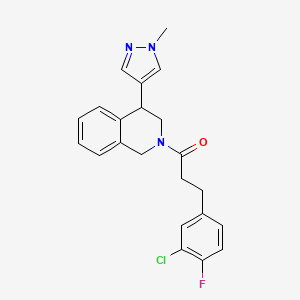
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)

